molecular formula C21H34O3 B1610034 Benzyl 3-hydroxytetradecanoate CAS No. 88862-84-4

Benzyl 3-hydroxytetradecanoate

Cat. No.: B1610034
CAS No.: 88862-84-4
M. Wt: 334.5 g/mol
InChI Key: NRNRXBHTCKDUNQ-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxytetradecanoate is a useful research compound. Its molecular formula is C21H34O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Benzylation to Form Protected Ethers

The hydroxyl group undergoes benzylation under controlled conditions to prevent elimination or retro-Reformatsky side reactions:

  • Reagents : Benzyl bromide (BnBr), silver oxide (Ag₂O), anhydrous calcium sulfate (CaSO₄), benzene solvent.

  • Conditions : Room temperature, dark environment, 6-hour reaction time with multiple reagent additions .

  • Outcome :

    • Primary product : (3R)-3-Benzyloxytetradecanoic acid (60% yield after saponification) .

    • Side products : (E)-Tetradec-2-enoic acid (elimination) and dodecanal (retro-Reformatsky) formed without dehydrating agents .

Mechanistic Insight :
Dehydrating agents suppress water-mediated side reactions (e.g., dibenzyl ether formation) by driving the equilibrium toward the desired benzyl ether .

Amide and Depsipeptide Formation

The hydroxyl group is acylated to construct peptide-like structures:

  • Reagents : Boc-protected amino acids (e.g., Boc-Ile-OH), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) .

  • Conditions : Room temperature, dichloromethane solvent .

  • Outcome :

    • Product : Benzyl 3-(Boc-Ile-O)-tetradecanoate (quantitative yield), a precursor to cyclic depsipeptides .

    • Application : Antimicrobial and antitumor agents via cyclization .

Deprotection Reactions

The benzyl group is cleaved under reductive or acidic conditions:

  • Hydrogenolysis : H₂/Pd-C in ethanol yields 3-hydroxytetradecanoic acid .

  • Acidolysis : Trifluoroacetic acid (TFA) selectively removes tert-butyloxycarbonyl (Boc) groups in peptide intermediates .

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductYieldSide Reactions
BenzylationBnBr, Ag₂O, CaSO₄, benzene3-Benzyloxytetradecanoic acid60%Dodecanal, dibenzyl ether
GlycosylationRhamnose, Bi(OTf)₃, MeCNRhamnose-α-glycoside~70%Unreacted starting material
Amide CouplingBoc-Ile-OH, DCC, DMAPBenzyl 3-(Boc-Ile-O)-tetradecanoate99%None reported
HydrogenolysisH₂/Pd-C, EtOH3-Hydroxytetradecanoic acid71%Over-reduction (rare)

Side Reaction Analysis

  • Elimination : Base-promoted β-elimination forms α,β-unsaturated acids (e.g., (E)-tetradec-2-enoic acid) .

  • Retro-Reformatsky : Degradation under basic conditions produces dodecanal and acetic acid derivatives .

Industrial and Biological Relevance

  • Surfactants : Rhamnolipid derivatives exhibit low critical micelle concentrations (CMCs), enabling applications in bioremediation and drug delivery .

  • Chiral Building Blocks : The (3R)-configuration facilitates enantioselective synthesis of bioactive molecules, including lipid A analogs .

This comprehensive analysis underscores the versatility of benzyl 3-hydroxytetradecanoate in synthetic chemistry, emphasizing controlled reaction design to minimize side pathways and maximize yields.

Properties

CAS No.

88862-84-4

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

benzyl 3-hydroxytetradecanoate

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(22)17-21(23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20,22H,2-9,13,16-18H2,1H3

InChI Key

NRNRXBHTCKDUNQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(CC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxymyristic acid (5.00 g) and triethylamine (2.85 g) in DMF (50 ml) was added benzyl bromide (2.43 ml) and the mixture was stirred at room temperature overnight. After the solvent was removed in vacuo, to the residue were added ethyl acetate and water. The separated ethyl acetate layer was washed twice with water and then dried over anhydrous sodium sulfate. After the ethyl acetate was removed in vacuo, purification was carried out by a silica gel column chromatography (silica gel 30 g, chloroform:methanol=100:0-10) to afford 3.69 g of benzyl 3-hydroxymyristate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
2.43 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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